(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol
Description
(1S)-1-(3-Methyloxetan-3-yl)ethan-1-ol (CAS: 1372904-08-9) is a chiral secondary alcohol characterized by a 3-methyloxetane ring substituent. Its molecular formula is C₆H₁₂O₂, with a molecular weight of 116.16 g/mol. The compound is stored under dry conditions at 2–8°C to ensure stability . Key hazards include skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating careful handling .
The oxetane ring introduces steric strain due to its four-membered cyclic ether structure, which may influence its reactivity, solubility, and metabolic stability compared to larger cyclic or acyclic analogs.
Properties
CAS No. |
2227675-91-2 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chemical Reduction with Chiral Catalysts
The Corey-Bakshi-Shibata (CBS) reduction enables enantioselective reduction of ketones using oxazaborolidine catalysts. For 1-(3-methyloxetan-3-yl)ethan-1-one:
-
Catalytic system : (R)-CBS catalyst (10 mol%), BH₃·THF as the borane source.
-
Conditions : Toluene, –20°C, 12 h.
Mechanistic Insight : The CBS catalyst induces a bicyclic transition state, directing hydride delivery to the Si-face of the ketone, yielding the (1S)-alcohol.
Enzymatic Reduction Using Ketoreductases
Biocatalytic methods offer high stereoselectivity under mild conditions:
-
Enzyme : Lactobacillus kefir alcohol dehydrogenase (LK-ADH).
-
Cofactor regeneration : Glucose dehydrogenase (GDH) with NADPH.
Advantages : Avoids harsh reagents and simplifies purification.
Borane-Mediated Asymmetric Reduction
NaBH₄ with chiral ligands provides a cost-effective alternative:
One-Pot Synthesis via Reductive Amination and Subsequent Hydrolysis
A patent-pending method from industrial research (VulcanChem) combines oxetane formation and reduction in a single pot:
-
Step 1 : React 3-methyloxetan-3-amine with ethyl acetate under microwave irradiation (150°C, 4 h) to form an imine intermediate.
-
Step 2 : Reduce the imine with NaBH₃CN in EtOH/AcOH, followed by acidic hydrolysis to the alcohol.
Stability and Scalability Considerations
The oxetane ring’s stability under reducing conditions is critical. Key findings:
-
Acidic conditions : The oxetane remains intact at pH > 3 but may ring-open under strong acids (e.g., H₂SO₄).
-
Thermal stability : Decomposition occurs above 150°C, necessitating low-temperature reactions.
| Condition | Stability Outcome | Source |
|---|---|---|
| pH 2 (HCl, 25°C) | Partial ring-opening after 24 h | |
| 100°C in EtOH | Stable for 12 h |
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| CBS Reduction | 92 | 98 | High | Moderate |
| Enzymatic Reduction | 85 | >99 | Medium | High |
| Borane-Mediated | 78 | 90 | Low | High |
| One-Pot Synthesis | 70 | 95 | Medium | Industrial |
Trade-offs : Enzymatic methods offer superior ee but require specialized equipment. One-pot synthesis balances cost and scalability for industrial use .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction to form corresponding ethers or alkanes.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Ethers, alkanes.
Substitution Products: Halides, esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Polymer Chemistry: Incorporated into polymer backbones to impart unique properties.
Biology and Medicine
Drug Development: Potential use as a building block for bioactive molecules.
Biochemical Studies: Studied for its interactions with enzymes and proteins.
Industry
Material Science: Utilized in the development of new materials with specific mechanical and chemical properties.
Catalysis: Employed as a ligand in catalytic reactions.
Mechanism of Action
The mechanism by which (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as metabolic or signaling pathways.
Comparison with Similar Compounds
Chlorophenyl and Fluorophenyl Ethanols
Compounds such as (R)-1-(3-chlorophenyl)ethan-1-ol (CAS: N/A, molecular weight: 156.61 g/mol) and (R)-1-(3-fluorophenyl)ethan-1-ol (CAS: N/A) share the ethan-1-ol backbone but substitute the oxetane ring with aromatic groups. Key differences include:
- Synthesis: These phenyl ethanols are synthesized via biocatalytic reduction of acetophenones, achieving 87–90% enantiomeric excess (ee) .
- Physicochemical Properties : The aromatic substituents enhance lipophilicity (logP ~1.5–2.0 estimated) compared to the oxetane-containing compound. The oxetane’s polar ether oxygen may increase water solubility relative to chlorophenyl analogs.
- Applications: Phenyl ethanols are intermediates in pharmaceuticals and agrochemicals, while oxetane derivatives are valued for their metabolic stability and bioavailability in drug design .
1-(Oxetan-3-yl)ethan-1-one
This ketone precursor (CAS: 1507872-90-3, molecular formula: C₅H₈O₂, molecular weight: 100.12 g/mol) lacks the hydroxyl group and methyl substitution on the oxetane ring .
- Reactivity : The ketone is more reactive toward nucleophilic addition (e.g., reductions to form alcohols) compared to the alcohol.
- Physical Properties : The absence of hydrogen bonding in the ketone results in a lower boiling point and higher volatility than (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol.
(±)-1-Penten-3-ol
A structurally simpler alcohol (CAS: 616-25-1, molecular formula: C₅H₁₀O), this compound has a linear chain with a hydroxyl group at the third carbon .
- Hazards : Both compounds share skin and eye irritation risks, but (±)-1-penten-3-ol’s lower molecular weight (86.13 g/mol) may contribute to higher volatility and flammability .
Data Table: Key Properties and Comparison
Research Findings and Methodological Insights
- However, steric hindrance from the methyloxetane group may reduce enzymatic efficiency.
- Analytical Techniques: Chiral HPLC, as used for fluorophenyl ethanols , is likely applicable to determine the enantiopurity of this compound.
- Stability : The oxetane ring’s strain may lead to ring-opening under acidic conditions, a property absent in phenyl-substituted analogs.
Q & A
Basic Research Questions
Q. What are the key enantioselective synthesis routes for (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol, and how is stereochemical purity validated?
- Methodology : The compound can be synthesized via asymmetric reduction of the corresponding ketone, (3-methyloxetan-3-yl)ethanone , using chiral catalysts such as boron-based systems (e.g., Corey-Bakshi-Shibata catalyst). Enantiomeric excess (ee) is typically quantified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. For validation, cross-reference retention times with authentic standards and confirm via H NMR with chiral shift reagents (e.g., Eu(hfc)) .
Q. How does the oxetane ring influence the compound’s physicochemical properties compared to larger heterocycles (e.g., tetrahydrofuran)?
- Methodology : The 3-membered oxetane ring introduces ring strain, enhancing metabolic stability and solubility relative to 5-membered analogs. Conduct comparative studies using:
- LogP measurements (shake-flask method) to assess hydrophobicity.
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
- In vitro metabolic assays (e.g., liver microsomes) to measure degradation rates. Data should be benchmarked against tetrahydrofuran or oxolane derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- H/C NMR : Identify hydroxyl ( ~1.5–2.0 ppm) and oxetane protons ( ~4.0–4.5 ppm).
- IR Spectroscopy : Confirm OH stretch () and C-O-C vibrations ().
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
Advanced Research Questions
Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved?
- Methodology : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or enantiomeric impurities.
- Dose-response curves : Repeat assays with rigorously purified enantiomers (ee >98%).
- Molecular docking : Simulate binding modes using software like AutoDock Vina to identify stereospecific interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish true inhibition from assay artifacts .
Q. What strategies optimize the scalability of this compound synthesis while maintaining enantioselectivity?
- Methodology :
- Catalyst screening : Test immobilized chiral catalysts (e.g., polymer-supported CBS catalysts) for recyclability.
- Flow chemistry : Implement continuous asymmetric hydrogenation to enhance yield and reduce purification steps.
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and ee in real time .
Q. How does the compound’s stereochemistry affect its interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Enantiomer-specific assays : Compare (1S) and (1R) forms in enzyme inhibition (IC) or receptor binding (K) studies.
- Circular Dichroism (CD) : Probe conformational changes in target proteins upon binding.
- Mutagenesis studies : Identify key residues in the target’s active site that discriminate between enantiomers .
Key Methodological Recommendations
- Stereochemical Integrity : Always validate ee using orthogonal methods (e.g., chiral HPLC + optical rotation) to avoid mischaracterization .
- Biological Assays : Include enantiomeric controls to rule out nonspecific effects .
- Scalability : Prioritize catalytic methods over stoichiometric chiral reagents for cost-effective scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
